N-Ethyl-4-hydroxy-2-trifluoromethyl-benzenesulfonamide
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Overview
Description
N-Ethyl-4-hydroxy-2-trifluoromethylbenzenesulfonamide is a chemical compound characterized by the presence of an ethyl group, a hydroxy group, a trifluoromethyl group, and a sulfonamide group attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Ethyl-4-hydroxy-2-trifluoromethylbenzenesulfonamide typically involves multiple steps, including the introduction of the ethyl, hydroxy, trifluoromethyl, and sulfonamide groups onto the benzene ring. Common synthetic routes may include:
Nitration and Reduction: Nitration of a benzene derivative followed by reduction to introduce the amino group.
Sulfonation: Introduction of the sulfonamide group through sulfonation reactions.
Alkylation: Introduction of the ethyl group via alkylation reactions.
Hydroxylation: Introduction of the hydroxy group through hydroxylation reactions.
Trifluoromethylation: Introduction of the trifluoromethyl group using trifluoromethylating agents.
Industrial Production Methods
Industrial production methods for N-Ethyl-4-hydroxy-2-trifluoromethylbenzenesulfonamide may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often include continuous flow processes, catalytic reactions, and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
N-Ethyl-4-hydroxy-2-trifluoromethylbenzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The sulfonamide group can be reduced to form amines.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles such as amines and thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group may yield ketones, while reduction of the sulfonamide group may yield amines.
Scientific Research Applications
N-Ethyl-4-hydroxy-2-trifluoromethylbenzenesulfonamide has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of N-Ethyl-4-hydroxy-2-trifluoromethylbenzenesulfonamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or activating enzymes involved in various biochemical pathways.
Modulating Receptors: Interacting with cellular receptors to influence signal transduction.
Altering Gene Expression: Affecting the expression of genes involved in cellular processes.
Comparison with Similar Compounds
N-Ethyl-4-hydroxy-2-trifluoromethylbenzenesulfonamide can be compared with other similar compounds, such as:
N-Methyl-4-hydroxy-2-trifluoromethylbenzenesulfonamide: Differing by the presence of a methyl group instead of an ethyl group.
N-Ethyl-4-hydroxy-2-chloromethylbenzenesulfonamide: Differing by the presence of a chloromethyl group instead of a trifluoromethyl group.
N-Ethyl-4-hydroxy-2-methylbenzenesulfonamide: Differing by the presence of a methyl group instead of a trifluoromethyl group.
These comparisons highlight the unique properties of N-Ethyl-4-hydroxy-2-trifluoromethylbenzenesulfonamide, such as its trifluoromethyl group, which can significantly influence its chemical reactivity and biological activity.
Properties
Molecular Formula |
C9H10F3NO3S |
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Molecular Weight |
269.24 g/mol |
IUPAC Name |
N-ethyl-4-hydroxy-2-(trifluoromethyl)benzenesulfonamide |
InChI |
InChI=1S/C9H10F3NO3S/c1-2-13-17(15,16)8-4-3-6(14)5-7(8)9(10,11)12/h3-5,13-14H,2H2,1H3 |
InChI Key |
FLHZTJIMKUETHT-UHFFFAOYSA-N |
Canonical SMILES |
CCNS(=O)(=O)C1=C(C=C(C=C1)O)C(F)(F)F |
Origin of Product |
United States |
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